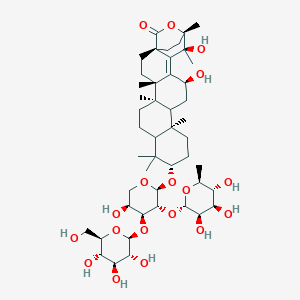
Kudinoside LZ6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kudinoside LZ6 is a triterpenoid saponin compound derived from the leaves of Ilex kudingcha CJ
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Kudinoside LZ6 involves the extraction and purification of triterpenoid saponins from Kuding tea leaves. The process typically includes the use of macroporous resins and high-performance liquid chromatography (HPLC) for the isolation and purification of the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of semi-preparative HPLC combined with MCI-GEL resin has been reported to be effective in isolating and purifying triterpenoid saponins, including this compound .
Chemical Reactions Analysis
Types of Reactions: Kudinoside LZ6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds .
Scientific Research Applications
Kudinoside LZ6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the properties and reactions of triterpenoid saponins. In biology, it is investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties .
In medicine, this compound is being explored for its potential therapeutic effects, including its ability to modulate immune responses and inhibit the growth of cancer cells. In the industry, it is used in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mechanism of Action
The mechanism of action of Kudinoside LZ6 involves its interaction with various molecular targets and pathways. It has been shown to modulate the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are involved in inflammation and immune responses . Additionally, this compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Kudinoside LZ6 is part of a group of triterpenoid saponins found in Kuding tea. Similar compounds include Kudinoside A, Kudinoside C, Kudinoside D, and Kudinoside F . These compounds share similar structural features but differ in their specific biological activities and potency. This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties .
Conclusion
This compound is a valuable compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a promising candidate for further investigation in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C47H74O18 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(1R,4S,5R,10S,13R,16S,19S,20S)-16,19-dihydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracos-17-en-22-one |
InChI |
InChI=1S/C47H74O18/c1-20-28(51)30(53)32(55)37(60-20)64-35-34(63-38-33(56)31(54)29(52)23(18-48)61-38)22(50)19-59-39(35)62-26-10-11-42(4)24(41(26,2)3)9-12-43(5)25(42)17-21(49)27-36-46(8,58)45(7)14-16-47(36,40(57)65-45)15-13-44(27,43)6/h20-26,28-35,37-39,48-56,58H,9-19H2,1-8H3/t20-,21-,22-,23+,24?,25?,26-,28-,29+,30+,31-,32+,33+,34-,35+,37-,38-,39-,42-,43+,44+,45-,46-,47+/m0/s1 |
InChI Key |
MOVNHXBNDSZSGK-VBLZPFLISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C[C@@H](C6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)O)C)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC(C6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















